Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate and its derivatives have been widely studied in terms of their synthesis and molecular structure. These compounds are typically synthesized through various chemical reactions, such as condensation and substitution, and are characterized using spectroscopic methods like LCMS, NMR, and X-ray diffraction. For instance, a study demonstrated the synthesis and characterization of a tert-butyl piperazine derivative, providing insights into its molecular structure and confirming it via single crystal X-ray diffraction analysis (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
Several studies have focused on evaluating the biological properties of tert-butyl piperazine derivatives. These compounds have been screened for activities like antibacterial, anthelmintic, and antifungal. For example, one derivative exhibited moderate anthelmintic and poor antibacterial activity, as reported in a study involving in vitro testing against several microorganisms (Kulkarni et al., 2016).
Anticorrosive Properties
Research has also explored the application of tert-butyl piperazine derivatives as anticorrosive agents. In a study, a novel heterocyclic compound was synthesized and tested for its ability to inhibit corrosion of carbon steel in acidic environments. The study found that the compound effectively protected steel surfaces with high inhibition efficiency, indicating its potential as a corrosion inhibitor (Praveen et al., 2021).
Antipsychotic Agent Research
Tert-butyl piperazine derivatives have been evaluated as potential antipsychotic agents. These studies involve synthesizing heterocyclic analogs and assessing their efficacy in vitro and in vivo for binding to various receptors and antagonizing specific responses in animal models. This research aims to develop new compounds with antipsychotic properties and lower side effects compared to existing drugs (Norman et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYDEJABHMSOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458482 | |
Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221050-88-0 | |
Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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